Methyl 4-cyano-2-fluoro-5-nitrobenzoate
Overview
Description
Methyl 4-cyano-2-fluoro-5-nitrobenzoate is an organofluorine compound with the molecular formula C9H5FN2O4 and a molecular weight of 224.15 g/mol . This compound is characterized by the presence of a cyano group, a fluoro substituent, and a nitro group on a benzoate ester backbone. It is primarily used in research and development within the fields of organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-cyano-2-fluoro-5-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl 4-cyano-2-fluorobenzoate. The nitration reaction typically involves the use of fuming nitric acid and concentrated sulfuric acid as reagents . The reaction is carried out at elevated temperatures to ensure complete nitration of the aromatic ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-2-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoro substituent can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.
Reduction: Methyl 4-cyano-2-fluoro-5-aminobenzoate.
Hydrolysis: 4-cyano-2-fluoro-5-nitrobenzoic acid.
Scientific Research Applications
Methyl 4-cyano-2-fluoro-5-nitrobenzoate is utilized in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Material Science: In the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: As an intermediate in the synthesis of potential drug candidates.
Chemical Biology: In the study of enzyme mechanisms and interactions with small molecules.
Mechanism of Action
The mechanism of action of Methyl 4-cyano-2-fluoro-5-nitrobenzoate is primarily related to its functional groups. The nitro group can participate in redox reactions, while the cyano and fluoro groups can influence the compound’s reactivity and interactions with other molecules. The ester group allows for hydrolysis, releasing the corresponding acid, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-cyano-2-fluoro-5-nitrobenzoate is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in the synthesis of specialized organic molecules and materials.
Properties
IUPAC Name |
methyl 4-cyano-2-fluoro-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O4/c1-16-9(13)6-3-8(12(14)15)5(4-11)2-7(6)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXKIOJKNHOIID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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